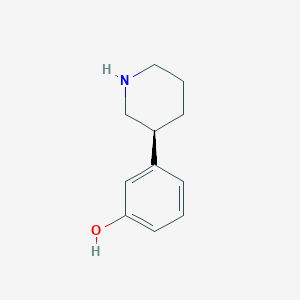
Phenol, 3-(3S)-3-piperidinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(3S)-3-piperidinyl- is an organic compound that features a phenol group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
From Haloarenes: One common method to synthesize phenols involves the nucleophilic aromatic substitution of haloarenes.
From Benzene Sulphonic Acid: Benzene sulphonic acid can be fused with sodium hydroxide to form sodium phenoxide, which upon acidification yields phenol.
From Diazonium Salts: Aromatic primary amines can be converted to diazonium salts, which upon hydrolysis produce phenols.
From Cumene: Cumene (isopropylbenzene) can be oxidized to cumene hydroperoxide, which is then acidified to yield phenol and acetone.
Industrial Production Methods
Dow Process: This involves the hydrolysis of chlorobenzene with sodium hydroxide at high temperatures and pressures.
Raschig Process: This method involves the hydrolysis of benzenesulfonic acid with sodium hydroxide.
Cumene Process: This is the most widely used industrial method, where cumene is oxidized to cumene hydroperoxide and then cleaved to produce phenol and acetone.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Phenols can be reduced to cyclohexanols using hydrogen in the presence of a nickel catalyst.
Substitution: Phenols undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with nickel catalyst.
Electrophiles: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products
Quinones: From oxidation reactions.
Cyclohexanols: From reduction reactions.
Substituted Phenols: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Phenol, 3-(3S)-3-piperidinyl- has various applications in scientific research:
Mechanism of Action
Phenol, 3-(3S)-3-piperidinyl- exerts its effects through various mechanisms:
Proteolytic Agent: It can dissolve tissue on contact via proteolysis.
Neurolysis: When injected near a nerve, it produces chemical neurolysis, affecting nerve fibers.
Antimicrobial Action: It disrupts microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Phenol, 3-(3S)-3-piperidinyl- can be compared with other phenolic compounds:
Phenol: The parent compound, phenol, is widely used as an antiseptic and disinfectant.
4-Hexylresorcinol: A more powerful germicide with fewer side effects compared to phenol.
Chlorophenols: Used in the production of herbicides and antiseptics.
Phenol, 3-(3S)-3-piperidinyl- stands out due to its unique structure, combining a phenol group with a piperidine ring, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-[(3S)-piperidin-3-yl]phenol |
InChI |
InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2/t10-/m1/s1 |
InChI Key |
HYUOAVGLJXTEGX-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=CC=C2)O |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















